

entospletinib selective reversible ATP-competitive inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Entospletinib

CAS No.: 1229208-44-9

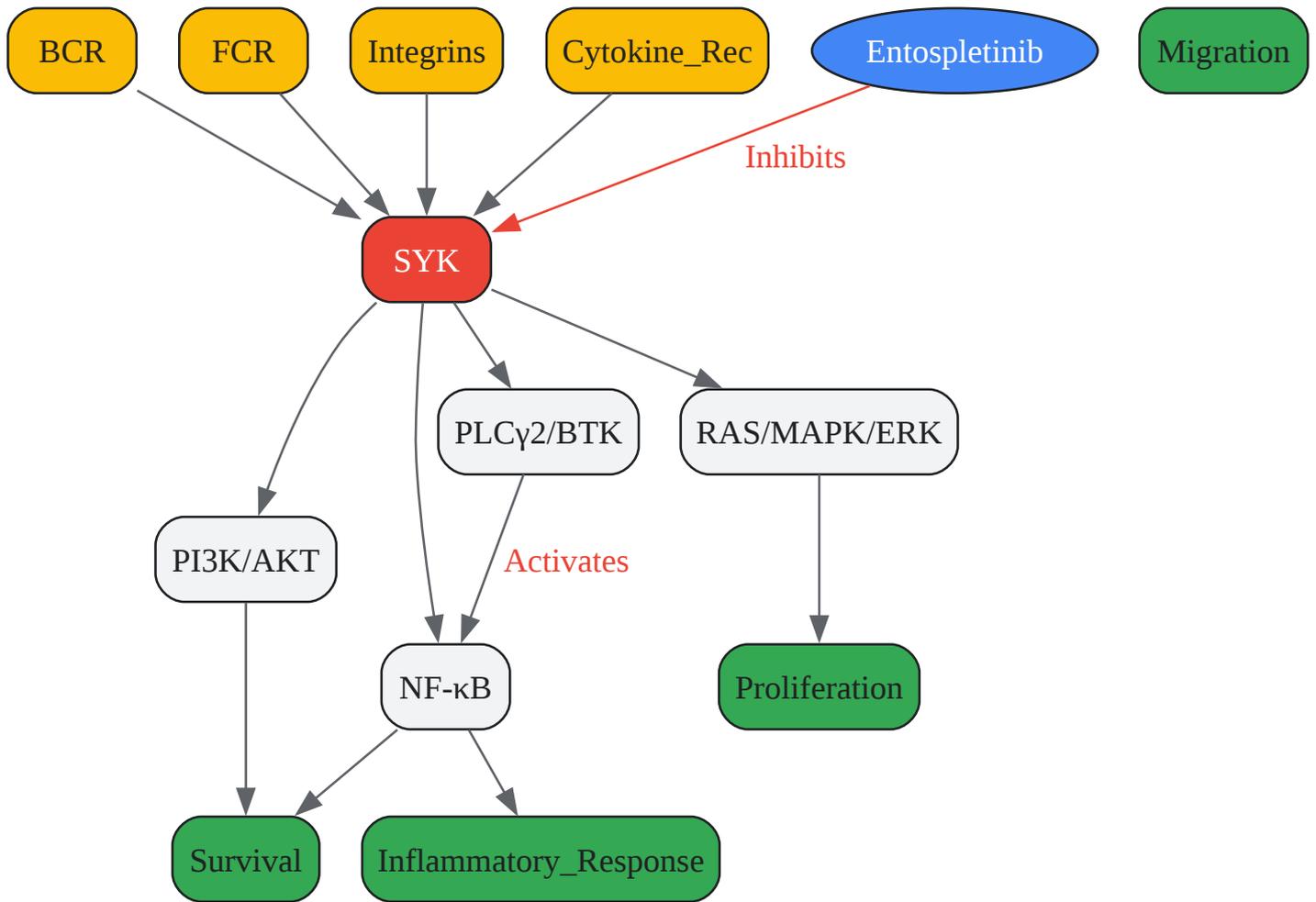
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Mechanism of Action and Signaling Pathways

Entospletinib exerts its effects by inhibiting SYK, a central cytoplasmic protein tyrosine kinase that acts as a proximal intermediary in multiple signaling pathways.

The following diagram illustrates the key signaling pathways mediated by SYK and the point of inhibition by **entospletinib**.



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*SYK integrates signals from multiple immune receptors, and its inhibition by **entospletinib** blocks key pro-survival and inflammatory pathways.*

Quantitative Data Summary

The efficacy of **entospletinib** has been evaluated across various disease models. The table below consolidates key quantitative findings from preclinical and clinical studies.

Disease Model / Context	Key Experimental Finding	Quantitative Result / Correlation
KMT2A-rearranged (KMT2A-r) ALL (Preclinical PDX models)	In vivo inhibition of leukemia proliferation with entospletinib monotherapy [1]	Enhanced activity in combination with vincristine. NRAS/KRAS mutations conferred resistance [1].

| **SYK Inhibitor-Resistant AML** | Increased sensitivity to glucocorticoids (e.g., dexamethasone) in resistant cells vs. naive cells [2] | IC50 for dexamethasone:

- **MV4-11 naive:** 11.9 $\mu\text{mol/L}$
- **MV4-11 resistant:** 0.2 $\mu\text{mol/L}$ [2] | | **Autoantibody-Induced Experimental Arthritis (Mouse Model)** | Dose-dependent reduction in clinical signs of joint inflammation with **entospletinib** [3] | Reduced local neutrophil accumulation and cytokine levels; no significant impact on macrophage numbers or animal health status [3]. | | **Relapsed/Refractory DLBCL (Phase II Clinical Trial)** | Limited clinical activity as monotherapy [4] | **0%** objective response rate (0/43 patients); median progression-free survival: **1.5 months** [4]. | | **Chronic Kidney Disease (Mouse IRI Model)** | **Entospletinib** attenuated transition from acute kidney injury to chronic kidney disease [5] | Significantly reduced renal fibrosis area on day 14:
- **Vehicle:** 13.00% \pm 1.51%
- **Entospletinib:** 3.96% \pm 1.05% [5] |

Experimental Protocols for Key Assays

For researchers aiming to investigate **entospletinib**, here are detailed methodologies for key experiments cited in the literature.

Protocol: In Vitro Drug Sensitivity and Viability Screen

This protocol is based on the chemical library screen used to identify drug sensitivities in SYK inhibitor-resistant AML cells [2].

- **Cell Lines:** Use SYK inhibitor-resistant cell lines (e.g., MV4-11, MOLM-14 with acquired resistance) and their parental, naive counterparts as controls.
- **Compound Library:** Screen against a focused oncology compound library (e.g., the ~1900-compound Mechanism Interrogation PlatE (MIPE) library).
- **Procedure:**

- Seed cells in 384-well plates.
- Treat with a range of compound concentrations (e.g., 1 nM to 10 μ M).
- Incubate for a predetermined period (e.g., 72 hours).
- Measure cell viability using a standard assay (e.g., CellTiter-Glo).
- **Data Analysis:** Calculate IC50 values for each compound. Compare the IC50 values between resistant and naive cells to identify compounds with increased sensitivity in the resistant population, such as glucocorticoids [2].

Protocol: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This method details the evaluation of **entospletinib**, alone and in combination, in infant ALL PDX models [1].

- **Animal Model:** NOD.Cg-Prkdcscid Il2rytm1Wjl/SzJ (NSG) mice.
- **Model Establishment:** Implant viably cryopreserved primary human ALL cells (e.g., KMT2A-rearranged) via intravenous or intraosseous injection.
- **Drug Formulation:**
 - **Entospletinib:** Administered via **medicated rodent chow** at concentrations of 0.03%, 0.05%, and 0.07% (w/w), optimized to match pharmacokinetics in human trials.
 - **Chemotherapy/Combination:** Vincristine (intraperitoneal) or selumetinib (oral gavage).
- **Treatment & Monitoring:**
 - Randomize mice into treatment groups (vehicle, **entospletinib** monotherapy, combination) after leukemia engraftment is confirmed (e.g., by bioluminescent imaging or human CD45+ cell count in peripheral blood).
 - Monitor disease burden regularly.
- **Endpoint Analysis:** Compare leukemia proliferation (e.g., bioluminescent signal, human cell burden in bone marrow/spleen) and overall survival between groups [1].

Protocol: In Vivo Model of Autoimmune Arthritis

This protocol describes the use of **entospletinib** in an autoantibody-induced inflammatory disease model [3].

- **Animal Model:** 6-10 week-old C57BL/6 mice.
- **Disease Induction:** Induce arthritis by a single intraperitoneal injection of 300 μ L of K/BxN (arthritis) serum.
- **Drug Administration:**

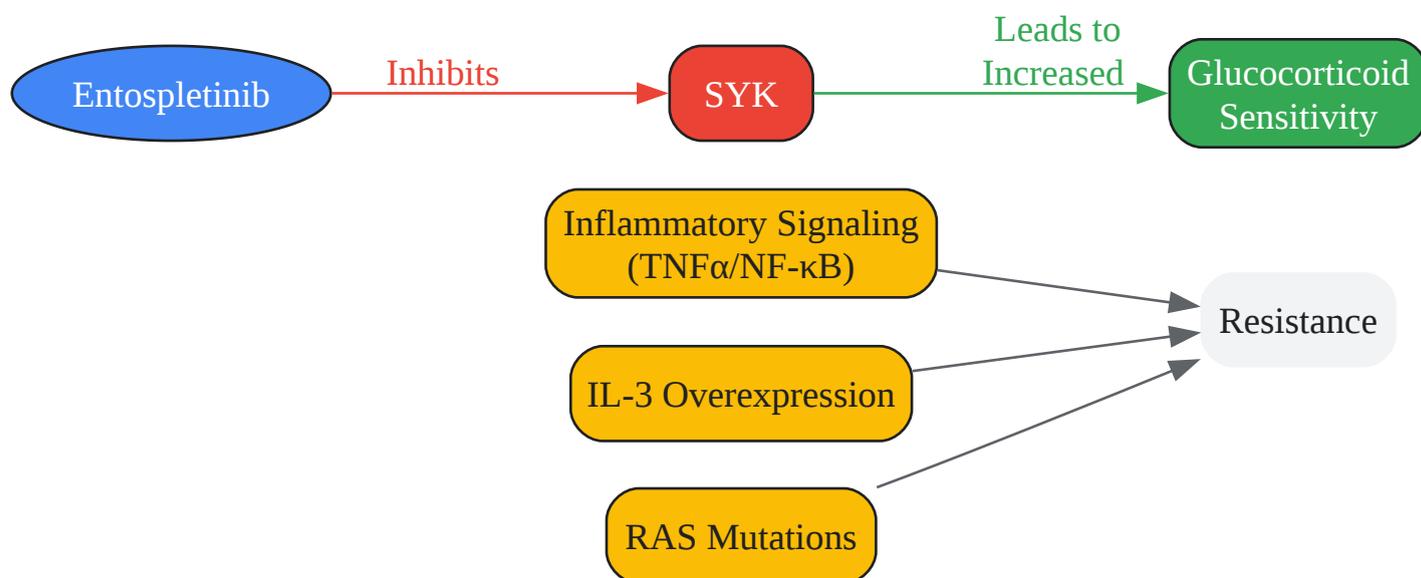
- **Entospletinib:** Prepared in water and mucilage. Administer orally by gavage at selected doses (e.g., twice daily).
- **Control:** Vehicle (water and mucilage) administered similarly.
- **Dosing Schedule:** Begin treatment one day before arthritis induction and continue throughout the experiment.
- **Disease Assessment:**
 - **Macroscopic:** Measure ankle thickness with a caliper daily. Assign a visible clinical score (0-10 scale).
 - **Microscopic:** On day 6, harvest limbs for histology (H&E staining) to assess inflammation and joint damage.
 - **Cellular Analysis:** Digest limbs for flow cytometry to quantify local neutrophil (Ly-6G⁺ CD11b⁺) and macrophage (Ly-6G⁻ CD11b⁺) accumulation [3].

Mechanisms of Resistance and Emerging Insights

Understanding resistance is critical for clinical development. Key mechanisms identified in research settings include:

- **Inflammatory Pathway Activation:** In SYK inhibitor-resistant AML cells, RNA sequencing revealed a strong enrichment for **inflammatory response** and **TNF α signaling via NF- κ B** gene sets. Intriguingly, naive cells treated with **entospletinib** downregulated these same pathways, suggesting that their upregulation is a key resistance mechanism [2].
- **Cytokine-Mediated Rescue:** A genome-scale overexpression screen identified **Interleukin-3 (IL-3)** as a potent driver of resistance to **entospletinib**. Forced expression of IL-3 promoted resistance to SYK inhibitor-mediated cell death and enhanced colony-forming potential [2].
- **RAS Pathway Activation:** In KMT2A-rearranged ALL PDX models, the presence of **NRAS or KRAS mutations** was associated with a lack of response to **entospletinib**, suggesting RAS-mediated resistance. This resistance could be overcome by combining **entospletinib** with the MEK inhibitor selumetinib [1].

The following diagram summarizes the documented resistance mechanisms to SYK inhibition.



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*Resistance to **entospletinib** can arise from alternative pathway activation, while a resulting vulnerability to glucocorticoids is observed.*

Conclusion and Research Outlook

Entospletinib represents a valuable tool for selectively probing SYK-dependent biology. Current evidence suggests its most promising therapeutic application may lie in **combination regimens**:

- In **KMT2A-rearranged leukemias**, combination with chemotherapy or MEK inhibitors shows enhanced efficacy and can overcome RAS-mediated resistance [1].
- In **inflammatory diseases**, its ability to resolve inflammation by targeting specific myeloid cell populations, such as proinflammatory macrophages and neutrophils, is a key advantage [5] [3].
- The finding that SYKi-resistant cells display **hypersensitivity to glucocorticoids** reveals a potential sequential or combination therapy strategy for managing resistance in AML [2].

Future research should focus on validating these combination strategies in clinical settings and further elucidating the molecular links between SYK inhibition, inflammatory signaling, and glucocorticoid sensitivity.

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To cite this document: Smolecule. [entospletinib selective reversible ATP-competitive inhibitor].

Smolecule, [2026]. [Online PDF]. Available at:

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